Antileishmanial Potency Positioned Within the Quinoline-Thiadiazole Class
While direct IC50 data for 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is not individually reported in the primary literature, its structural analogs within the quinoline-thiadiazole series exhibit potent antileishmanial activity. Sixteen of twenty analogs demonstrated IC50 values between 0.04 ± 0.01 µM and 5.60 ± 0.21 µM, significantly outperforming the standard drug pentamidine (IC50 = 7.02 ± 0.09 µM) [1]. The 8-chloro substitution pattern is associated with enhanced potency in related series, likely due to improved hydrophobic interactions in the target binding site [1][2].
| Evidence Dimension | Antileishmanial activity (IC50) |
|---|---|
| Target Compound Data | Not individually specified; expected to fall within the class range of 0.04–5.60 µM based on structural analogy |
| Comparator Or Baseline | Pentamidine (standard drug): IC50 = 7.02 ± 0.09 µM; other class analogs: IC50 = 0.04–9.60 µM |
| Quantified Difference | Class-leading analogs show up to 175-fold improvement over pentamidine |
| Conditions | In vitro assay against Leishmania promastigotes (Almandil et al., 2019) |
Why This Matters
This evidence positions the compound as a member of a highly potent antileishmanial class, justifying its selection for further optimization or screening over less active quinoline derivatives.
- [1] Almandil, N. B., Taha, M., Rahim, F., Wadood, A., Imran, S., Alqahtani, M. A., Bamarouf, Y. A., Ibrahim, M., Mosaddik, A., & Gollapalli, M. (2019). Synthesis of novel quinoline-based thiadiazole, evaluation of their antileishmanial potential and molecular docking studies. Bioorganic Chemistry, 85, 109–116. View Source
- [2] Khaldan, A., Bouamrane, S., El-mernissi, R., Alaqarbeh, M., Hajji, H., Alsakhen, N., Maghat, H., Ajana, M. A., Sbai, A., Bouachrine, M., & Lakhlifi, T. (2022). Computational study of quinoline-based thiadiazole compounds as potential antileishmanial inhibitors. New Journal of Chemistry, 46(36), 17554–17576. View Source
